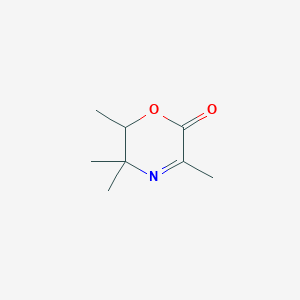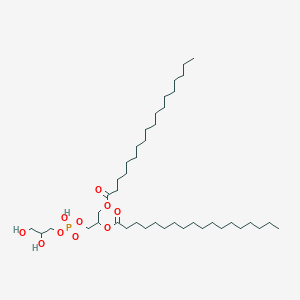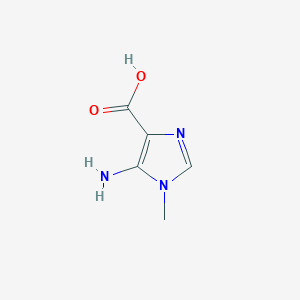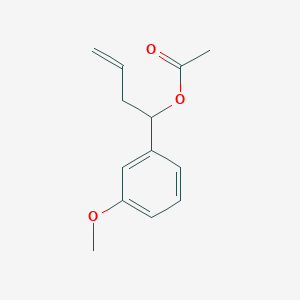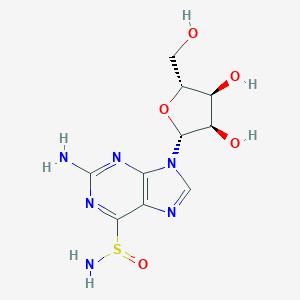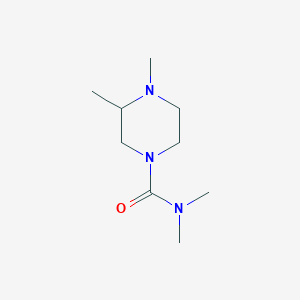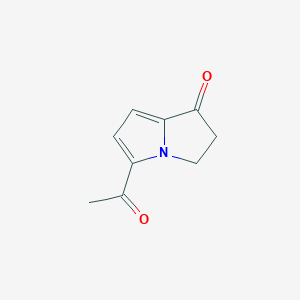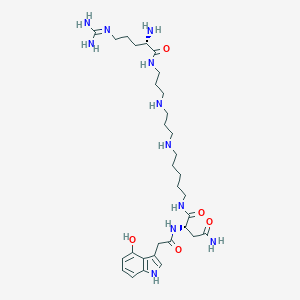
Argiotoxin 659
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argiotoxin 659 is a potent toxin that is produced by the venom of the spider Argiope lobata. This toxin has been extensively studied for its potential applications in scientific research due to its ability to selectively block certain types of ion channels in neurons.
Applications De Recherche Scientifique
Molecular Differences in AMPA Receptor Channels
Argiotoxin, from the spider Argiope lobata, targets AMPA receptor channels in various configurations. It acts as an open channel blocker and is sensitive to specific AMPA receptor subunits, indicating its potential as a tool for analyzing AMPA receptors in native membranes (Herlitze et al., 1993).
Actions on N-methyl-D-aspartate Receptor
Argiotoxin 636, a similar compound, has been studied for its effects on NMDA receptor currents in rat hippocampal neurons. It blocks these currents in a concentration-dependent manner, demonstrating both voltage-dependent and non-voltage-dependent components of the block. The toxin's binding indicates that it could act as a competitive antagonist at the NMDA recognition site, providing insights into NMDA receptor functioning (Donevan & Rogawski, 1996).
Effects on Neuronal Excitability
Research on argiotoxin-636's effects on membrane excitability and voltage-activated currents in cultured rat sensory neurons shows that both extracellular and intracellular applications of the toxin reduce neuronal excitability. It inhibits voltage-activated K+ and Na+ currents, suggesting a broad impact on neuronal function (Scott et al., 1998).
Blockade of Synaptic Transmission in Hippocampus
Argiotoxin 636 has been observed to block excitatory synaptic transmission in rat hippocampal CA1 pyramidal neurons. This indicates its potential as a selective antagonist of glutamate-mediated synaptic transmission, providing a tool for studying synaptic mechanisms in the hippocampus (Ashe et al., 1989).
Structural and Biological Activities
The structural elucidation of argiotoxins reveals their potential as tools for investigating neurotoxicity and neuropharmacology, particularly in relation to neuromuscular transmission in insects (Adams et al., 1987).
Binding in Closed AMPA Receptor Channels
A study combining electrophysiological and molecular modeling approaches showed that argiotoxin can bind in the closed state of Ca(2+)-permeable AMPA receptor channels. This finding provides insights into the structural aspects of AMPA receptor channels (Barygin et al., 2011).
Synthesis and Structure-Activity Relationship Studies
Research on synthesizing argiotoxin analogs has led to the development of compounds with increased potency and selectivity for ionotropic glutamate receptors. These studies aid in understanding the receptor's ion channel region and in developing potential therapeutic agents (Poulsen et al., 2013).
Antagonism of NMDA Receptor-Mediated Synaptic Transmission
Argiotoxin 659 has been shown to be more potent at antagonizing NMDA receptor-mediated EPSPs than AMPA receptor-mediated responses in rat hippocampal slices, emphasizing its selectivity as an NMDA receptor antagonist (Mueller et al., 1991).
Propriétés
Numéro CAS |
111944-83-3 |
|---|---|
Nom du produit |
Argiotoxin 659 |
Formule moléculaire |
C31H53N11O5 |
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1 |
Clé InChI |
ONYMEUPDKAAGRV-UPVQGACJSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Synonymes |
argiopinin 3 argiopinin III argiopinine 3 argiotoxin 659 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



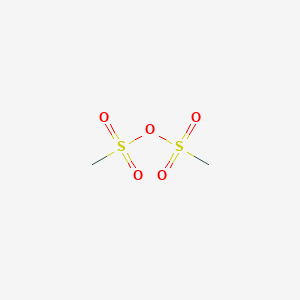
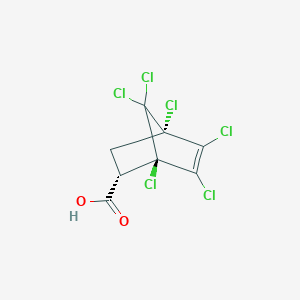
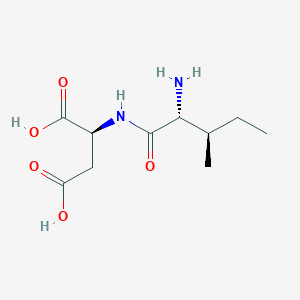
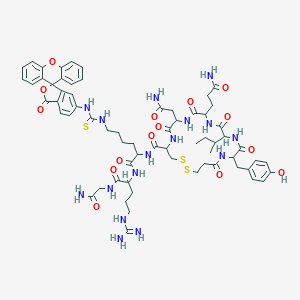
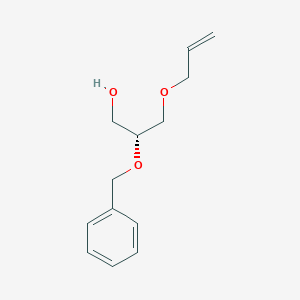
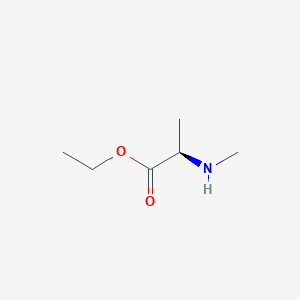
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
